

Application Notes and Protocols for Tigapotide (PCK3145) in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigapotide, also known as PCK3145, is a synthetic 15-mer peptide derived from the natural sequence of the prostate secretory protein (PSP94).[1] It is under investigation as a potential anti-cancer agent due to its multifaceted mechanism of action that includes the induction of apoptosis, anti-angiogenic, and anti-metastatic effects.[1] These application notes provide detailed protocols for utilizing **Tigapotide** in cell culture experiments to assess its biological activities and to determine its optimal concentration for specific research applications.

Mechanism of Action

Tigapotide functions as a signal transduction inhibitor.[1] Its anti-angiogenic effects are mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway in endothelial cells. Specifically, **Tigapotide** antagonizes the phosphorylation of VEGF Receptor-2 (VEGFR-2) and the subsequent phosphorylation of Extracellular signal-regulated kinase (ERK).[2] This disruption of the VEGF signaling cascade leads to the inhibition of endothelial cell tubulogenesis and the secretion of matrix metalloproteinase-2 (MMP-2), crucial processes in the formation of new blood vessels.[2] Furthermore, **Tigapotide** has been shown to reduce the production of MMP-9, an enzyme involved in tumor invasion and metastasis.[1][3] The culmination of these actions is the induction of apoptosis in tumor cells.[4]



Quantitative Data Summary

The following table summarizes the dose-dependent effect of **Tigapotide** on the proliferation of rat prostate cancer cells (Mat Ly Lu-PTHrP).

Tigapotide Concentration (μg/mL)	Cell Growth Inhibition
1	Not significant
10	Moderate
100	Significant reduction

Data adapted from a study on Mat Ly Lu-PTHrP cells, where treatment with 100 μ g/mL of PCK3145 resulted in a significant reduction in cell number.[4]

Experimental Protocols Cell Proliferation Assay (MTS/MTT Assay)

This protocol is designed to determine the dose-dependent effect of **Tigapotide** on cancer cell proliferation.

Materials:

- Cancer cell line of interest (e.g., PC-3, DU145 for prostate cancer)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Tigapotide (PCK3145) stock solution (e.g., 1 mg/mL in sterile PBS)
- 96-well cell culture plates
- MTS or MTT reagent
- Plate reader

Procedure:



- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- **Tigapotide** Treatment: Prepare serial dilutions of **Tigapotide** in complete medium to achieve final concentrations ranging from 1 μg/mL to 100 μg/mL. Remove the old medium from the wells and add 100 μL of the **Tigapotide** dilutions. Include a vehicle control (medium with the same concentration of PBS as the highest **Tigapotide** concentration).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTS/MTT Addition: Add 20 μL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by **Tigapotide** using flow cytometry.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Tigapotide (PCK3145)
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:



- Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of **Tigapotide** (e.g., 50 μg/mL and 100 μg/mL) and a vehicle control for 48 hours.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
- Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to 100 μ L of the cell suspension.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol assesses the anti-angiogenic potential of **Tigapotide** by measuring its effect on the formation of tube-like structures by endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium (e.g., EGM-2)
- Matrigel Basement Membrane Matrix
- 96-well cell culture plates (pre-chilled)
- Tigapotide (PCK3145)
- VEGF (as a positive control for tube formation)

Procedure:



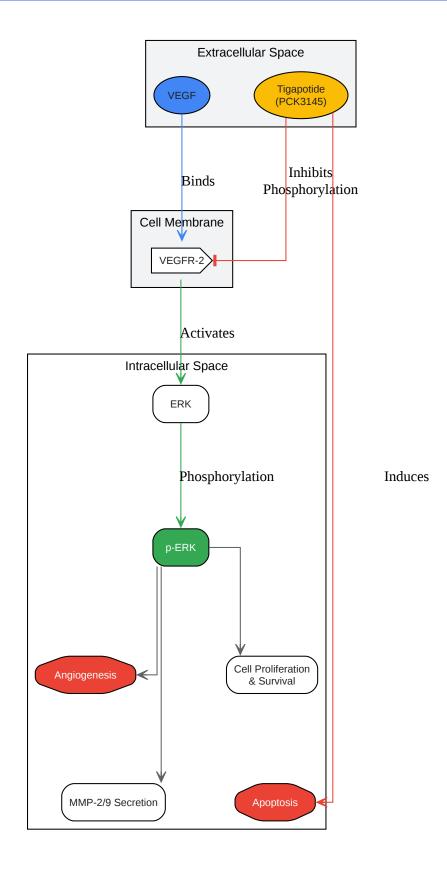




- Matrigel Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 μL of Matrigel per well. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.
- Cell Seeding and Treatment: Resuspend HUVECs in basal medium containing VEGF and the desired concentrations of **Tigapotide** (e.g., 10 μg/mL, 50 μg/mL, 100 μg/mL). Seed the cells onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.
- Incubation: Incubate the plate for 4-12 hours at 37°C in a 5% CO2 incubator.
- Imaging and Analysis: Visualize the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Visualizations

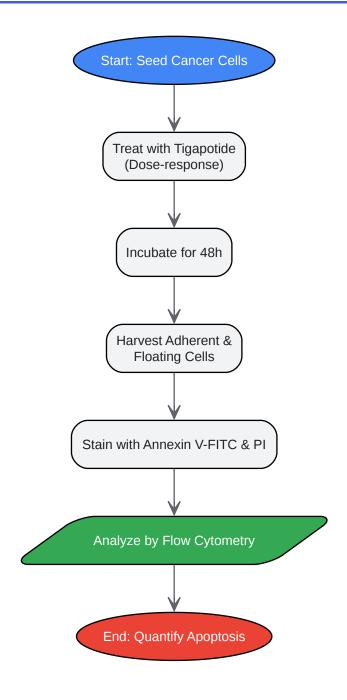




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Caption: **Tigapotide**'s inhibitory effect on the VEGF signaling pathway.

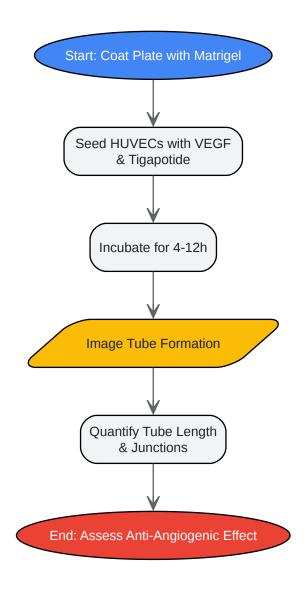




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Caption: Workflow for the apoptosis assay.





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